DL-Glutamine

Vue d'ensemble

Description

DL-Glutamine: is a racemic mixture of D-Glutamine and L-Glutamine, which are enantiomers of the amino acid glutamine. Glutamine is a conditionally essential amino acid, meaning that while the body can usually synthesize sufficient amounts, there are instances of stress or illness where the body’s demand for glutamine increases, necessitating dietary intake . Glutamine plays a crucial role in various metabolic processes, including protein synthesis, nitrogen transport, and immune function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: DL-Glutamine can be synthesized from DL-Glutamic acid through a series of chemical reactions. The process typically involves protecting the carboxyl group of DL-Glutamic acid, followed by the formation of an anhydride intermediate, which is then reacted with ammonia to produce this compound . The reaction conditions include using acetic anhydride under reflux and ammonia solution at ambient temperature .

Industrial Production Methods: Industrial production of this compound often involves biotransformation processes. For instance, this compound can be synthesized on a larger scale from DL-Glutamic acid, followed by selective decarboxylation of L-Glutamine in the racemic mixture to obtain optically pure D-Glutamine . This method utilizes enzymes such as decarboxylase from Escherichia coli under controlled conditions .

Analyse Des Réactions Chimiques

Types of Reactions: DL-Glutamine undergoes various chemical reactions, including:

Oxidation: Conversion to glutamate and other metabolites.

Reduction: Formation of glutamine derivatives.

Substitution: Reaction with other amino acids or compounds to form dipeptides.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like hydrogen peroxide.

Reduction: Uses reducing agents such as sodium borohydride.

Substitution: Involves reagents like amino acids and enzymes under physiological conditions.

Major Products:

Oxidation: Glutamate, aspartate, and other metabolites.

Reduction: Glutamine derivatives.

Substitution: Dipeptides like alanyl-glutamine.

Applications De Recherche Scientifique

Nutritional Supplementation

Clinical Nutrition:

DL-Glutamine is widely used in clinical settings to support patients undergoing surgery, trauma recovery, and those with gastrointestinal disorders. It is known to enhance gut integrity and immune function. For instance, a randomized controlled trial demonstrated that oral glutamine supplementation significantly improved intestinal permeability in patients with irritable bowel syndrome (IBS) .

Table 1: Efficacy of this compound in Clinical Nutrition

| Condition | Study Design | Outcome Measures | Results |

|---|---|---|---|

| IBS-D | Randomized, double-blind, placebo-controlled | IBS-SS score, bowel movement frequency | Glutamine group: 79.6% improvement; placebo: 5.8% |

| Post-surgery recovery | Clinical trial | Immune function markers | Enhanced immune response observed |

Cancer Therapy

Role in Cancer Metabolism:

Research indicates that glutamine metabolism is crucial for cancer cell proliferation and survival. In solid tumors, glutamine deprivation leads to metabolic dysregulation, contributing to cancer progression . Furthermore, glutamine-derived metabolites like α-ketoglutarate (α-KG) are implicated in epigenetic regulation within cancer cells .

Case Study: Glutamine and Tumor Growth

A study highlighted that inhibiting glutaminase (GLS), an enzyme involved in glutamine metabolism, reduced tumor growth in models of acute myeloid leukemia (AML). This suggests that targeting glutamine metabolism may offer therapeutic benefits for certain cancers .

Table 2: Impact of Glutamine on Cancer Cells

| Cancer Type | Mechanism of Action | Result |

|---|---|---|

| Acute Myeloid Leukemia | GLS inhibition | Reduced tumor growth |

| Solid Tumors | Glutamine deprivation | Increased histone methylation; altered differentiation |

Immune Function

Immunomodulatory Effects:

this compound is recognized for its role in supporting immune cell function. It serves as a primary fuel source for lymphocytes and macrophages, enhancing their proliferation and cytokine production . Low levels of glutamine can impair immune responses, leading to increased susceptibility to infections.

Clinical Applications:

In critically ill patients and those undergoing chemotherapy, glutamine supplementation has been shown to improve immune outcomes and reduce infection rates .

Metabolic Regulation

Effects on Glycemic Control:

Research has explored the impact of this compound on glycemic control during exercise. While it did not significantly affect blood glucose levels during exercise, it increased the likelihood of nighttime hypoglycemia post-exercise . This suggests potential implications for managing diabetes through dietary interventions.

Table 3: Glutamine's Role in Glycemic Control

| Study Focus | Key Findings |

|---|---|

| Exercise-induced glycemic response | No significant change during exercise; increased risk of hypoglycemia post-exercise |

Mécanisme D'action

DL-Glutamine exerts its effects through various molecular pathways. It is a principal carrier of nitrogen in the body and an important energy source for many cells . It is synthesized from glutamic acid and ammonia and is involved in numerous metabolic processes, including the synthesis of nucleotides, amino acids, and other macromolecules . This compound also plays a role in redox homeostasis, gluconeogenesis, and the activation of cell signaling pathways .

Comparaison Avec Des Composés Similaires

L-Glutamine: The naturally occurring enantiomer with similar metabolic functions.

D-Glutamine: The enantiomer with distinct metabolic pathways and applications.

Uniqueness: DL-Glutamine, being a racemic mixture, combines the properties of both enantiomers, making it versatile for various applications. While L-Glutamine is more commonly found in nature and used in biological systems, D-Glutamine has unique applications in research and industry .

Activité Biologique

DL-Glutamine, a racemic mixture of the amino acid glutamine, has garnered attention for its diverse biological activities, particularly in metabolic processes, immune function, and clinical applications. This article explores the biological activity of this compound through various studies and findings, highlighting its significance in health and disease.

Overview of Glutamine Metabolism

Glutamine is a non-essential amino acid that plays a critical role in numerous physiological functions. It is synthesized from glutamate and ammonia through the action of glutamine synthetase (GS) and can be hydrolyzed back to glutamate by phosphate-dependent glutaminase (GLS). The balance between these metabolic pathways is crucial for maintaining cellular homeostasis and supporting metabolic demands, especially during stress conditions such as injury or illness .

Immune Function Enhancement

This compound is vital for the proliferation and function of immune cells. Studies have shown that it enhances various immune responses:

- T-cell Proliferation : Glutamine supports the growth and function of T-cells, which are essential for adaptive immunity.

- Cytokine Production : It stimulates macrophages and lymphocytes to produce cytokines, which are crucial for cell signaling in immune responses.

- Phagocytosis : Increased glutamine availability enhances macrophage phagocytic activity, improving the body's ability to clear pathogens .

1. Sickle Cell Disease (SCD)

A recent observational study demonstrated that L-glutamine supplementation improved renal function and hematological parameters in patients with SCD. Over 48 weeks, significant reductions in albumin creatinine ratio (ACR) and lactate dehydrogenase (LDH) levels were observed, indicating decreased hemolysis and improved kidney function . The study highlighted that L-glutamine could be beneficial for patients unresponsive to hydroxyurea therapy.

| Parameter | Baseline ACR (mg/g) | ACR at 48 weeks (mg/g) | ACR at 120 weeks (mg/g) |

|---|---|---|---|

| Mean (SD) | - | -4.19 (9.81) | -12.31 (21.09) |

| Hemoglobin Concentration (g/dL) | - | 0.72 (1) | 1.41 (0.79) |

| LDH Levels (U/L) | - | -259 (154.93) | -344.80 (274.63) |

2. Exercise Recovery

Research indicates that this compound supplementation post-exercise can reduce muscle damage and improve recovery outcomes. In an animal study, rats receiving L-glutamine after exhaustive exercise showed lower levels of creatine kinase (CK-MM), a marker of muscle injury, compared to those who received it before exercise . This suggests a potential role for glutamine in enhancing recovery from physical exertion.

Metabolic Pathways

The metabolism of glutamine is intricately linked to energy production and nitrogen metabolism:

- Energy Source : Glutamine can enter the tricarboxylic acid cycle as α-ketoglutarate, providing energy during metabolic stress.

- Nitrogen Donor : It serves as a nitrogen donor for nucleotide synthesis, crucial for rapidly dividing cells such as those in the immune system .

Gene Expression Regulation

Glutamine influences gene expression related to protein synthesis and cellular stress responses:

- It activates signaling pathways such as ERK and JNK, which are involved in cell survival and proliferation.

- Glutamine supplementation has been shown to increase the expression of genes involved in protein synthesis while reducing ubiquitin-dependent proteolysis .

Case Study 1: Nutritional Support in Critical Illness

In critically ill patients, high-dose enteral glutamine has been associated with reduced mortality rates. A systematic review indicated that patients receiving glutamine supplementation had better clinical outcomes compared to controls . This underscores the importance of glutamine in supporting metabolic demands during critical illness.

Case Study 2: Dietary Impact on Mortality

A large prospective study found that higher dietary intake of glutamine was inversely related to total mortality risk, particularly cardiovascular mortality. This suggests that adequate dietary glutamine may confer protective effects against chronic diseases .

Propriétés

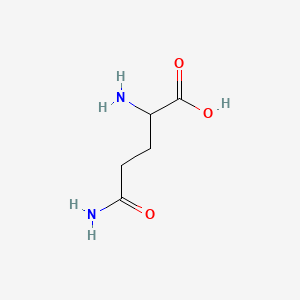

IUPAC Name |

2,5-diamino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXPYRJPNDTMRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044304 | |

| Record name | DL-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6899-04-3, 585-21-7, 56-85-9 | |

| Record name | Glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6899-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Glutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006899043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Glutamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | glutamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTAMINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L555N1902 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.